3,3,5-Triethyloxolan-2-one

Description

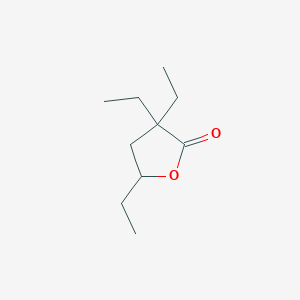

Structure

2D Structure

3D Structure

Properties

CAS No. |

62581-38-8 |

|---|---|

Molecular Formula |

C10H18O2 |

Molecular Weight |

170.25 g/mol |

IUPAC Name |

3,3,5-triethyloxolan-2-one |

InChI |

InChI=1S/C10H18O2/c1-4-8-7-10(5-2,6-3)9(11)12-8/h8H,4-7H2,1-3H3 |

InChI Key |

QTSUXKINSUIMBM-UHFFFAOYSA-N |

Canonical SMILES |

CCC1CC(C(=O)O1)(CC)CC |

Origin of Product |

United States |

Mechanistic Organic Chemistry of 3,3,5 Triethyloxolan 2 One Formation and Reactivity

Investigation of Key Reaction Intermediates

The formation of substituted γ-butyrolactones typically proceeds through several key reactive intermediates. The specific nature of these intermediates is dictated by the chosen synthetic route.

One common strategy for the synthesis of γ-lactones involves the reaction of a carbonyl compound with a nucleophile that contains a latent hydroxyl group. For a trisubstituted lactone like 3,3,5-Triethyloxolan-2-one, a plausible route could involve the Michael addition of an enolate to an α,β-unsaturated ester. In this scenario, the key intermediates would include:

Enolates: The formation of a specific enolate is crucial for introducing the substituents at the α- and β-positions. For instance, the reaction of an appropriate ketone or ester with a strong base, such as lithium diisopropylamide (LDA), would generate a highly reactive enolate intermediate.

Tetrahedral Intermediates: Following the nucleophilic attack of the enolate on an electrophile (e.g., an α,β-unsaturated ester), a tetrahedral intermediate is formed. The stability and subsequent reaction pathway of this intermediate are critical in determining the final product.

Hemiacetals and Hemiketals: Intramolecular cyclization of a γ-hydroxy ester or a related precursor leads to the formation of a cyclic hemiacetal or hemiketal. These intermediates are often transient and readily oxidize to the corresponding lactone.

In the context of radical-mediated cyclizations, α-ester radical intermediates can also play a pivotal role in the formation of substituted lactones.

Elucidation of Catalytic Cycles and Stereochemical Control

Catalysis is instrumental in achieving high efficiency and stereoselectivity in the synthesis of complex molecules like this compound. Both metal-based and organocatalytic systems can be employed to construct the lactone ring with control over the stereochemistry at its chiral centers.

A representative catalytic cycle for the enantioselective synthesis of a γ-butyrolactone might involve the following steps:

Catalyst Activation: The precatalyst is activated, often by a co-catalyst or an additive, to generate the active catalytic species.

Substrate Coordination: The starting materials coordinate to the catalyst, bringing them into proximity and activating them for the subsequent reaction.

Key Bond Formation: The catalyst facilitates the key bond-forming step, such as a Michael addition or an aldol (B89426) reaction, often through a stereochemically well-defined transition state.

Cyclization and Product Release: The resulting intermediate undergoes intramolecular cyclization to form the lactone ring, followed by the release of the product and regeneration of the active catalyst.

Stereochemical control is a paramount challenge in the synthesis of polysubstituted lactones. The use of chiral catalysts, such as those based on transition metals with chiral ligands or chiral organocatalysts, can effectively control the facial selectivity of nucleophilic attack, thereby determining the absolute and relative stereochemistry of the product. For instance, chiral manganese catalysts have been shown to be effective in the enantioselective oxidation of C-H bonds to form γ-lactones nih.govacs.org. Similarly, tandem catalytic asymmetric aldol reaction/cyclization has been achieved using chiral tin dibromide as a precatalyst nih.govresearchgate.net.

The diastereoselectivity of the reaction can often be influenced by the steric and electronic properties of the substrates and the catalyst, as well as the reaction conditions.

Rearrangement Mechanisms Associated with Lactone Synthesis

Rearrangement reactions can be both a powerful tool and a potential complication in the synthesis of γ-lactones. Understanding these mechanisms is crucial for designing efficient synthetic strategies.

A notable rearrangement in lactone synthesis is the Baeyer-Villiger oxidation , which converts a cyclic ketone into a lactone by insertion of an oxygen atom adjacent to the carbonyl group wiley-vch.demvpsvktcollege.ac.in. The migratory aptitude of the substituents on the ketone determines the regioselectivity of the oxidation. While this is a common method for lactone synthesis, other rearrangements can also occur.

For example, the Zimmerman–O'Connell–Griffin rearrangement , a photochemical process, can be utilized in the synthesis of substituted β-lactones and could potentially be adapted for γ-lactone synthesis acs.orgnih.gov. This rearrangement involves the 1,5-aryl migration of 1,2-dibenzoyl ethylenes.

In some cases, unexpected rearrangements can lead to the formation of isomeric products. These can be driven by factors such as ring strain, steric hindrance, or the formation of more stable carbocation intermediates.

Role of Catalysts and Additives in Reaction Pathway Modulation

Catalysts and additives can profoundly influence the reaction pathway, often determining which of several possible products is formed. Their roles can be multifaceted:

Activation of Substrates: Catalysts can activate either the nucleophile or the electrophile, lowering the activation energy of the desired reaction. For example, a Lewis acid catalyst can coordinate to a carbonyl group, making it more electrophilic.

Control of Regioselectivity: In reactions where multiple reactive sites are present, a catalyst can direct the reaction to a specific site. This is often achieved through steric directing effects or by altering the electronic properties of the substrate.

Enhancement of Stereoselectivity: As discussed earlier, chiral catalysts are essential for controlling the stereochemical outcome of the reaction.

Suppression of Side Reactions: Additives can be used to suppress unwanted side reactions. For instance, a proton scavenger can be added to prevent acid-catalyzed decomposition of sensitive intermediates.

The choice of solvent can also play a significant role in modulating the reaction pathway by influencing the solubility of reactants and intermediates, stabilizing transition states, and affecting the activity of the catalyst.

Below is a table summarizing the types of catalysts and their roles in γ-lactone synthesis:

| Catalyst Type | Role in γ-Lactone Synthesis | Example |

| Chiral Lewis Acids | Enantioselective activation of electrophiles | Chiral Tin Dibromide |

| Transition Metals | C-H activation, cyclization | Manganese Complexes |

| Organocatalysts | Asymmetric Michael additions, aldol reactions | Chiral Amines, Phosphines |

| Enzymes | High stereoselectivity under mild conditions | Lipases, Baeyer-Villiger monooxygenases |

Chemical Transformations and Derivatization Strategies of the 3,3,5 Triethyloxolan 2 One Core for Research Purposes

Functional Group Interconversions on the Lactone Ring

The lactone ring of 3,3,5-Triethyloxolan-2-one is the most reactive site for functional group interconversions. These transformations typically involve nucleophilic attack at the carbonyl carbon, leading to ring-opening.

Hydrolysis: Under acidic or basic conditions, the lactone can be hydrolyzed to the corresponding γ-hydroxy carboxylic acid, 4-hydroxy-4-methyl-3,3-diethylhexanoic acid. This reaction is generally reversible, with the equilibrium favoring the lactone form, especially under acidic conditions.

Alcoholysis: In the presence of an alcohol and a catalyst (acid or base), the lactone can undergo alcoholysis to form the corresponding γ-hydroxy ester. The choice of alcohol can be varied to introduce different ester functionalities.

Aminolysis: Reaction with ammonia (B1221849) or primary or secondary amines leads to the formation of γ-hydroxy amides. This reaction is typically carried out at elevated temperatures and can be a useful strategy for introducing nitrogen-containing functional groups. nih.gov

Reduction: The lactone can be reduced to the corresponding 1,4-diol, 3,3-diethyl-1,4-hexanediol, using strong reducing agents such as lithium aluminum hydride (LiAlH₄). rsc.org Partial reduction to the corresponding lactol (a cyclic hemiacetal) can be achieved using milder reducing agents like diisobutylaluminum hydride (DIBAL-H) at low temperatures.

Table 1: Predicted Functional Group Interconversions of the Lactone Ring

| Transformation | Reagents and Conditions | Predicted Product |

| Hydrolysis | H₃O⁺ or NaOH(aq), heat | 4-hydroxy-4-methyl-3,3-diethylhexanoic acid |

| Methanolysis | CH₃OH, H⁺ or CH₃O⁻ | Methyl 4-hydroxy-4-methyl-3,3-diethylhexanoate |

| Aminolysis | NH₃, heat | 4-hydroxy-4-methyl-3,3-diethylhexanamide |

| Reduction | 1. LiAlH₄, THF; 2. H₃O⁺ | 3,3-diethyl-1,4-hexanediol |

Modification of the Ethyl Substituents via Selective Reactions

Selective functionalization of the unactivated C-H bonds of the ethyl substituents on the this compound core presents a significant synthetic challenge due to the presence of multiple similar C-H bonds. However, modern methods in C-H activation could potentially be employed for this purpose.

Radical Halogenation: Free radical halogenation (e.g., with N-bromosuccinimide and a radical initiator) would likely lead to a mixture of products, with some selectivity for the methylene (B1212753) (CH₂) positions of the ethyl groups due to the higher stability of the resulting secondary radical.

Directed C-H Activation: The development of transition-metal catalyzed C-H activation reactions that are directed by a nearby functional group offers a potential avenue for selective modification. acs.orgnih.govacs.org While the lactone carbonyl is a relatively weak directing group, specialized catalysts could potentially facilitate oxidation or arylation at the C4 position or the methylene groups of the C3-ethyl substituents.

Oxidative Transformations: Strong oxidizing agents could potentially oxidize the ethyl groups, but this would likely be unselective and could also lead to cleavage of the lactone ring.

Table 2: Potential Selective Reactions of the Ethyl Substituents

| Reaction Type | Potential Reagents | Predicted Major Product(s) |

| Radical Bromination | NBS, AIBN, CCl₄, heat | Mixture of brominated isomers, likely favoring the CH₂ positions |

| Directed C-H Arylation | Pd(OAc)₂, ligand, Ar-I | Hypothetical arylation at C4 or C3-ethyl positions |

Reactivity Studies of the Carbonyl Group and Adjacent Centers

The carbonyl group and the adjacent carbon atoms are key centers of reactivity in this compound.

Nucleophilic Addition to the Carbonyl Group: The carbonyl carbon is electrophilic and susceptible to attack by strong nucleophiles like Grignard reagents or organolithium compounds. msu.edu This would lead to ring-opening and the formation of a diol with a new carbon-carbon bond. For example, reaction with methylmagnesium bromide would yield 3,3-diethyl-1,4-dimethyl-1,4-hexanediol after acidic workup.

Enolate Formation: The C4 position, being adjacent to the carbonyl group, has acidic protons (albeit sterically hindered) that could potentially be removed by a strong, non-nucleophilic base like lithium diisopropylamide (LDA) to form an enolate. This enolate could then be reacted with various electrophiles (e.g., alkyl halides, aldehydes, ketones) to introduce substituents at the C4 position. The stereochemical outcome of such reactions would be of significant interest.

Reactivity towards Lewis Acids: The carbonyl oxygen can act as a Lewis base, coordinating to Lewis acids. ic.ac.uk This can activate the carbonyl group towards nucleophilic attack or facilitate other rearrangements.

Table 3: Predicted Reactivity of the Carbonyl Group and Adjacent Centers

| Reaction Type | Reagents and Conditions | Predicted Product |

| Grignard Reaction | 1. CH₃MgBr, Et₂O; 2. H₃O⁺ | 3,3-diethyl-1,4-dimethyl-1,4-hexanediol |

| Enolate Alkylation | 1. LDA, THF, -78 °C; 2. CH₃I | 4-Methyl-3,3,5-triethyloxolan-2-one |

Derivatization for Probing Reaction Mechanisms and Structure-Reactivity Relationships

To study reaction mechanisms and structure-reactivity relationships, this compound could be systematically derivatized. researchgate.netuchicago.educhemrxiv.orgjfda-online.comnih.govlibretexts.orgresearchgate.net

Introduction of Spectroscopic Probes: One of the ethyl groups could be replaced with a group containing a spectroscopic probe, such as a p-nitrophenyl group for UV-Vis studies or a fluorescent tag. This would allow for the monitoring of reaction kinetics or binding events.

Steric and Electronic Modifications: The ethyl groups could be systematically replaced with other alkyl groups of varying sizes (e.g., methyl, isopropyl, tert-butyl) to probe the steric requirements of a reaction. Similarly, replacing an ethyl group with an electron-withdrawing (e.g., trifluoromethyl) or electron-donating group could be used to study the electronic effects on reactivity.

Isotopic Labeling: Synthesis of isotopically labeled versions of this compound (e.g., with ¹³C or ²H) would be invaluable for mechanistic studies, allowing for the tracking of atoms through a reaction sequence using techniques like mass spectrometry or NMR spectroscopy. rsc.org

Table 4: Hypothetical Derivatization Strategies for Mechanistic Studies

| Derivatization Strategy | Example Derivative | Application |

| Spectroscopic Probe | 3-Ethyl-5-(p-nitrophenyl)-3-propyloxolan-2-one | Kinetic studies using UV-Vis spectroscopy |

| Steric Modification | 3,3-Diisopropyl-5-ethyloxolan-2-one | Probing steric effects on enzyme binding or catalysis |

| Isotopic Labeling | 3,3,5-Triethyl-4,4-dideuteriooxolan-2-one | Mechanistic studies of enolate formation |

Theoretical and Computational Chemical Investigations of 3,3,5 Triethyloxolan 2 One

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Detailed Research Findings: Methods such as DFT with hybrid functionals like B3LYP or M06-2X and various basis sets (e.g., 6-31G(d,p), def2-TZVP) are commonly employed to optimize the molecular geometry and calculate electronic properties. mdpi.comnrel.govnih.gov Calculations would reveal key electronic parameters for 3,3,5-Triethyloxolan-2-one. The frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), are of particular interest. The HOMO energy indicates the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability. mdpi.com

A Molecular Electrostatic Potential (MEP) map would visualize the charge distribution. For this lactone, the MEP would show a region of high negative potential (red) around the carbonyl oxygen, indicating its susceptibility to electrophilic attack, such as protonation in acidic hydrolysis. acs.org Conversely, positive potential (blue) would be expected around the hydrogen atoms of the ethyl groups.

Mulliken population analysis can provide charge distribution values for each atom, quantifying the partial positive charge on the carbonyl carbon, marking it as a site for nucleophilic attack. researchgate.net Bond parameter calculations can reveal the strengths and lengths of the bonds within the molecule, such as the C-O ester bond, which is critical to the lactone's ring stability. researchgate.net

Table 5.1.1: Predicted Electronic Properties of this compound using DFT (Note: The following data is illustrative, based on typical values for similar γ-butyrolactone derivatives, and represents the type of output generated by these calculations.)

| Parameter | B3LYP/6-311+G(d,p) | M06-2X/def2-TZVP |

|---|---|---|

| HOMO Energy (eV) | -7.25 | -7.40 |

| LUMO Energy (eV) | +0.85 | +0.79 |

| HOMO-LUMO Gap (eV) | 8.10 | 8.19 |

| Dipole Moment (Debye) | 4.15 | 4.22 |

| Mulliken Charge on C=O Carbon | +0.58 | +0.61 |

| Mulliken Charge on C=O Oxygen | -0.52 | -0.55 |

Conformational Analysis and Stereochemical Prediction using Computational Methods

The five-membered oxolanone ring of this compound is not planar and possesses significant conformational flexibility. oup.comnih.gov Computational methods are indispensable for exploring the potential energy surface of the molecule to identify stable conformers and predict their relative populations.

Detailed Research Findings: Conformational analysis typically begins with a search using molecular mechanics (MM) force fields (e.g., MMFF94) to generate a wide range of possible structures. frontiersin.org These initial geometries are then optimized at a higher level of theory, such as DFT [M06-2X/6-31+G(d,p)], to obtain accurate energies and structures. nih.gov The oxolane ring in γ-butyrolactone derivatives commonly adopts two low-energy conformations: the envelope (E) and the twist (T). For this compound, multiple envelope and twist forms are possible, depending on which atom is out of the plane. The orientation of the three ethyl groups will further differentiate these conformers.

The relative energies of all stable conformers are calculated, and their populations at a given temperature are determined using a Boltzmann distribution. This is crucial because the experimentally observed properties of the molecule are a weighted average of the properties of all contributing conformers. nih.gov The C5 carbon is a stereocenter, meaning this compound exists as a pair of enantiomers, (R) and (S). Computational methods can predict the stereochemistry by calculating properties like NMR chemical shifts or electronic circular dichroism (ECD) spectra for a specific enantiomer and comparing them to experimental data. acs.org

Table 5.2.1: Calculated Relative Energies of this compound Conformers (Note: This table presents hypothetical data illustrating the expected energy differences between the primary ring conformations.)

| Conformer | Description | Relative Energy (kcal/mol) | Boltzmann Population (298 K) |

|---|---|---|---|

| Conf-1 (Global Minimum) | Envelope (C5-exo) | 0.00 | 65.1% |

| Conf-2 | Twist (T) | 0.55 | 24.3% |

| Conf-3 | Envelope (C4-endo) | 1.20 | 8.9% |

| Conf-4 | Other | > 2.5 | <1.7% |

Computational Reaction Path Search Algorithms for Mechanism Elucidation

Understanding the chemical reactions that this compound might undergo, such as hydrolysis or aminolysis, requires elucidating the step-by-step reaction mechanism. Computational algorithms can map the entire reaction pathway, identifying reactants, products, intermediates, and the transition states that connect them.

Detailed Research Findings: For lactones, a common and important reaction is ring-opening hydrolysis, which can be catalyzed by acid or base. acs.org A computational study would model this process by identifying the transition state (TS) for the rate-determining step. For acid-catalyzed hydrolysis, the mechanism involves an initial protonation of the carbonyl oxygen, followed by a nucleophilic attack of a water molecule on the carbonyl carbon. acs.org

Reaction path search algorithms, such as nudged elastic band (NEB) or transition state optimization methods, are used to locate the precise geometry of the transition state and calculate its energy. The energy difference between the reactants and the transition state gives the activation energy barrier (ΔG‡), which is fundamental to predicting the reaction rate. researchgate.net The entire intrinsic reaction coordinate (IRC) can be calculated to confirm that the identified transition state correctly connects the reactant and product states. Such studies can also explore competing reaction pathways to determine the most favorable mechanism under different conditions. arxiv.org

Table 5.3.1: Illustrative Calculated Energy Profile for Acid-Catalyzed Hydrolysis of this compound (Note: Data is hypothetical, representing typical energy values for lactone hydrolysis.)

| Species | Description | Relative Free Energy (ΔG, kcal/mol) |

|---|---|---|

| Reactants | Lactone + H3O+ | 0.0 |

| Intermediate 1 | Protonated Lactone | -3.5 |

| Transition State (TS) | Nucleophilic attack by H2O | +18.5 |

| Intermediate 2 | Tetrahedral Intermediate | +5.2 |

| Products | Ring-opened hydroxy acid + H3O+ | -8.0 |

Molecular Dynamics Simulations to Understand Reaction Dynamics and Solvation Effects

While quantum chemical calculations often model molecules in the gas phase or with simplified solvent models, molecular dynamics (MD) simulations can provide a dynamic picture of the molecule's behavior in a realistic, explicit solvent environment over time. mdpi.comnih.gov

Detailed Research Findings: MD simulations treat the molecule and surrounding solvent molecules as classical particles interacting via a force field (e.g., AMBER, GROMOS). mdpi.com For this compound, an MD simulation in a box of water molecules would reveal how the solvent organizes around the lactone. nih.gov This solvation shell is critical, as it influences conformational preferences and mediates reactions. The simulation can track the stability of different conformers over time, showing transitions between envelope and twist forms of the ring.

Furthermore, MD simulations are invaluable for studying interactions with biomolecules. If this compound were a substrate for an enzyme, MD could simulate its entry into the active site, its binding pose, and the conformational changes in both the lactone and the protein. mdpi.com By calculating the binding free energy using methods like MM/PBSA or MM/GBSA, the stability of the enzyme-substrate complex can be quantified. nih.gov Mixed-solvent MD simulations, using a mixture of water and organic probes, can also be employed to identify potential allosteric or cryptic binding sites on a target protein. uzh.ch These simulations provide insights into the dynamic nature of molecular interactions that are inaccessible to static quantum calculations. fu-berlin.de

Table 5.4.1: Parameters from a Hypothetical MD Simulation of this compound in Water (Note: This table illustrates the type of data obtained from MD simulations.)

| Parameter | Simulation Result | Significance |

|---|---|---|

| Simulation Length | 100 ns | Ensures adequate sampling of conformational space. |

| Root Mean Square Deviation (RMSD) | 1.2 ± 0.3 Å | Indicates overall structural stability during simulation. |

| Radial Distribution Function g(r) for Water around C=O | Peak at 2.8 Å | Shows the distance and structure of the first solvation shell. |

| Solvation Free Energy (ΔGsolv) | -9.8 kcal/mol | Quantifies the favorable interaction with the solvent. |

Advanced Spectroscopic and Chromatographic Methods in the Academic Study of 3,3,5 Triethyloxolan 2 One

Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of organic molecules. For a molecule like 3,3,5-Triethyloxolan-2-one, ¹H and ¹³C NMR are fundamental for initial structural verification.

In a hypothetical ¹H NMR spectrum of this compound, one would expect to observe distinct signals for the ethyl groups and the proton at the C5 position. The chemical shifts are influenced by the electron-withdrawing effect of the lactone carbonyl and the oxygen atom. For instance, the protons on the carbons attached to the carbonyl (C4 methylene (B1212753) protons of the ethyl group) and the oxygen (C5 methine proton) would be shifted downfield. Protons of the geminal ethyl groups at the C3 position would exhibit diastereotopicity, potentially leading to more complex splitting patterns.

Advanced 2D NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed to establish connectivity. A COSY spectrum would reveal the coupling between the methine proton at C5 and the adjacent methylene protons of the C5-ethyl group, as well as the couplings within each ethyl group. An HSQC spectrum would correlate each proton signal to its directly attached carbon atom. For unambiguous assignment of quaternary carbons, such as C3 and the carbonyl carbon (C2), a Heteronuclear Multiple Bond Correlation (HMBC) experiment is crucial. It reveals longer-range couplings (typically 2-3 bonds) between protons and carbons. For example, the protons of the ethyl groups would show correlations to the C2, C3, and C4 carbons.

A study on a related compound, (R)-3,3,6-trimethyl-3,3a,4,5-tetrahydro-1H-cyclopenta[c]furan, demonstrated the power of these techniques in establishing its structure after an unexpected acid-catalyzed cyclization. The absence of vinylic protons and the appearance of new methyl singlets in the ¹H-NMR spectrum were key indicators of the transformation. COSY and HMBC spectra were then used to piece together the final cyclic structure. acs.orgmdpi.com

Table 1: Predicted ¹H and ¹³C NMR Data for this compound (Note: This table is predictive and based on typical chemical shifts for similar functional groups. Actual experimental values may vary.)

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Multiplicity |

| C2 (C=O) | - | ~177 | - |

| C3 | - | ~45 | - |

| C3-CH₂CH₃ | ~1.7 | ~30 | q |

| C3-CH₂CH₃ | ~0.9 | ~8 | t |

| C3'-CH₂CH₃ | ~1.7 | ~30 | q |

| C3'-CH₂CH₃ | ~0.9 | ~8 | t |

| C4-H₂ | ~2.5 | ~35 | m |

| C5-H | ~4.2 | ~80 | m |

| C5-CH₂CH₃ | ~1.6 | ~28 | m |

| C5-CH₂CH₃ | ~0.9 | ~10 | t |

Mass Spectrometry (MS) Techniques for Mechanistic Tracing and Isotopic Labeling Studies

Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of a compound, as well as for gaining structural information through analysis of fragmentation patterns. For this compound (C₉H₁₆O₂), high-resolution mass spectrometry (HRMS) would confirm the molecular formula with high accuracy.

The electron ionization (EI) mass spectrum of γ-lactones is often characterized by specific fragmentation pathways. A common fragmentation involves the loss of the alkyl side chain at the C5 position. For this compound, this would correspond to the loss of an ethyl group (29 Da) from the molecular ion. Another characteristic fragmentation is the cleavage of the lactone ring. For instance, a prominent peak at m/z 99 is often observed for γ-lactones, corresponding to the [M - alkyl side chain at C5 - H]⁺ ion or other rearrangement products. nih.gov

Isotopic labeling studies are invaluable for tracing reaction mechanisms. For example, if the synthesis of this compound involved a precursor labeled with ¹⁸O at the carbonyl position, the mass of the molecular ion and any fragments containing that oxygen would be shifted by 2 Da. This allows for the precise tracking of atoms throughout a chemical transformation. Similarly, deuterium (B1214612) labeling can be used to probe reaction stereochemistry or to quantify compounds using the Stable Isotope Dilution Assay (SIDA). cncb.ac.cn In studies of wine aroma, deuterated analogues of γ-lactones are synthesized and used as internal standards for accurate quantification by GC-MS. cncb.ac.cnresearchgate.net

Table 2: Predicted Key Mass Spectral Fragments for this compound (Based on common fragmentation patterns of γ-lactones)

| m/z | Proposed Fragment | Notes |

| 156 | [C₉H₁₆O₂]⁺ | Molecular Ion (M⁺) |

| 127 | [M - C₂H₅]⁺ | Loss of the ethyl group from C5 |

| 113 | [M - C₃H₇]⁺ | Rearrangement and loss of a propyl group |

| 99 | [C₅H₇O₂]⁺ | Characteristic lactone ring fragment |

| 71 | [C₄H₇O]⁺ | Further fragmentation of the ring |

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Reaction Monitoring

Vibrational spectroscopy, which includes Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule. These techniques are complementary and are based on the interaction of light with molecular vibrations. americanpharmaceuticalreview.com

For this compound, the most characteristic feature in its IR spectrum would be a strong absorption band corresponding to the C=O stretching vibration of the five-membered lactone ring. This band typically appears at a higher frequency (around 1770-1795 cm⁻¹) compared to acyclic esters or six-membered lactones (δ-lactones) due to ring strain. researchgate.net The spectrum would also show C-H stretching vibrations for the ethyl groups around 2850-3000 cm⁻¹ and C-O stretching vibrations in the fingerprint region (around 1250-1050 cm⁻¹).

Raman spectroscopy would also detect the C=O stretch, although it is often weaker than in the IR spectrum for polar bonds. However, the C-C bond vibrations of the ethyl groups and the ring structure would be expected to give rise to distinct Raman signals. researchgate.netnih.gov

Both IR and Raman spectroscopy can be used for in-situ reaction monitoring. For example, in the synthesis of a lactone, the disappearance of the O-H stretching band of a precursor hydroxy acid and the appearance of the characteristic C=O stretching band of the lactone can be monitored in real-time to determine the reaction's progress and endpoint. researchgate.net

Table 3: Predicted Vibrational Spectroscopy Data for this compound

| Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) | Intensity |

| C-H stretch (sp³) | 2850-3000 | 2850-3000 | Medium-Strong (IR), Strong (Raman) |

| C=O stretch (γ-lactone) | 1770-1795 | 1770-1795 | Very Strong (IR), Medium (Raman) |

| CH₂ bend | ~1465 | ~1465 | Medium |

| C-O stretch | 1050-1250 | 1050-1250 | Strong (IR), Weak (Raman) |

Synthetic Applications and Research Utility of 3,3,5 Triethyloxolan 2 One Analogs

Utilization as Chiral Building Blocks in Complex Molecule Synthesis

The synthesis of enantiomerically pure complex molecules, particularly for pharmaceutical and agrochemical applications, often relies on the use of chiral building blocks. buchler-gmbh.com These are readily available, stereochemically defined molecules that can be incorporated into a larger synthetic scheme, transferring their chirality to the final product. buchler-gmbh.com Analogs of 3,3,5-triethyloxolan-2-one, possessing one or more stereocenters, serve as excellent examples of such building blocks.

The "chiral pool" is a collection of naturally occurring, inexpensive, and enantiomerically pure compounds like amino acids and carbohydrates that serve as starting materials in synthesis. buchler-gmbh.com While not a natural product itself, the synthesis of chiral oxolan-2-one analogs can be achieved through various asymmetric methods, effectively creating "man-made" additions to the chiral pool. These methods often involve catalytic asymmetric hydrogenation, allowing for the preparation of chiral amines that can be further elaborated into lactone structures. nih.gov

The utility of these chiral lactones is demonstrated in their incorporation into larger, more complex molecules. For instance, chiral amines, which can be precursors to or derived from chiral lactones, are crucial fragments in many biologically active compounds. nih.gov The defined stereochemistry of the oxolan-2-one ring system allows for the predictable construction of specific stereoisomers of the target molecule. This is of paramount importance in medicinal chemistry, where the biological activity of a compound is often highly dependent on its stereochemistry. nih.gov

A variety of synthetic strategies have been developed to leverage the chirality of oxolan-2-one analogs. These include their use in the synthesis of xanthone (B1684191) derivatives with potential anti-inflammatory activity and in the preparation of key intermediates for drugs like tolterodine (B1663597) and tolpropamine. nih.govnih.gov

Table 1: Examples of Chiral Building Blocks Derived from or Leading to Oxolan-2-one Analogs

| Chiral Building Block | Synthetic Application | Reference |

|---|---|---|

| Chiral Amines | Precursors for chiral amines and complex molecules | nih.govnih.govsigmaaldrich.com |

| Chiral Xanthone Derivatives | Synthesis of potential anti-inflammatory agents | nih.gov |

| (3R,5S)-dihydroxy-6-(benzyloxy) hexanoic acid, ethyl ester | Intermediate for cholesterol-lowering drugs | mdpi.com |

Role as Precursors in Stereocontrolled Chemical Transformations

The stereochemical information embedded within chiral this compound analogs can be transferred and elaborated upon in subsequent chemical reactions, a process known as stereocontrolled synthesis. This allows for the creation of new stereocenters with a high degree of predictability.

One of the key methodologies for achieving stereocontrol is asymmetric hydrogenation, a powerful tool for the synthesis of chiral compounds. nih.gov For example, the iridium-catalyzed asymmetric hydrogenation of 3,3-diarylallyl phthalimides yields 3,3-diarylpropyl amines with excellent enantioselectivity (98-99% ee). nih.gov These chiral amines can then be utilized in the synthesis of medicinally important compounds. nih.gov

Furthermore, stereocontrolled synthesis can be achieved through various catalytic processes. Organocatalysis, for instance, has been employed in the visible-light-mediated enantioselective acyl radical conjugate addition to enals, leading to valuable 1,4-dicarbonyl compounds with controlled stereochemistry. nih.gov Such methodologies highlight the potential to use functionalized oxolan-2-one precursors in reactions that generate multiple stereocenters in a single, controlled step. nih.gov The development of novel ligands and catalysts, such as those based on chiral 3,4-diazaphospholane structures, continues to expand the toolkit for stereocontrolled transformations involving chiral building blocks. sigmaaldrich.com

The stereocontrolled synthesis of optically active β-D-glucopyranosides of 3-hydroxy-7,8-didehydro-β-ionol, utilizing an asymmetric transfer hydrogenation of α,β-acetylenic ketones catalyzed by chiral ruthenium complexes, serves as another example of how stereodefined precursors lead to complex, optically active products. pharm.or.jp

Integration into Novel Polycyclic and Heterocyclic Systems

The oxolan-2-one ring is a versatile scaffold that can be elaborated into a variety of more complex polycyclic and heterocyclic systems. The development of new synthetic methods allows for the efficient construction of these intricate molecular architectures, which are often found in biologically active natural products. nih.gov

Cascade radical cyclizations of 1,6-enynes with aryl radicals have been developed for the construction of polycyclic γ-lactams. nih.gov This methodology can be extended to the synthesis of polycyclic γ-butyrolactone derivatives, demonstrating a powerful approach to building complex ring systems from relatively simple precursors. nih.gov These transformations often proceed with high efficiency and can generate multiple C-C bonds in a single operation. nih.gov

Another approach involves the gold-catalyzed lactonization of allylic acetates to construct bicyclic γ-butyrolactone systems. mdpi.com This method proceeds through the generation of an allylic cation intermediate, followed by nucleophilic attack by an ester moiety. mdpi.com The palladium-catalyzed cross-coupling of substituted oxolan-2-ones with dihaloarenes has also been shown to produce novel bis-coupled products, further illustrating the versatility of the oxolan-2-one core in constructing larger molecular frameworks. researchgate.net

The synthesis of spirooxindole-γ-lactone systems, achieved through enantioselective N-heterocyclic carbene (NHC)-catalyzed reactions, is another example of integrating the oxolan-2-one motif into a complex heterocyclic structure. mdpi.com These spirocyclic compounds are of significant interest due to their potential biological activities.

Table 2: Methods for Integrating Oxolan-2-one Analogs into Polycyclic and Heterocyclic Systems

| Method | Resulting System | Reference |

|---|---|---|

| Cascade Radical Cyclization | Polycyclic γ-butyrolactones | nih.gov |

| Gold-Catalyzed Lactonization | Bicyclic γ-butyrolactones | mdpi.com |

| Palladium-Catalyzed Cross-Coupling | Bis-coupled oxolan-2-one derivatives | researchgate.net |

Development of Chemical Probes based on Oxolan-2-one Structures

Chemical probes are small molecules designed to interact with specific biological targets, such as proteins, to study their function in a cellular context. mskcc.orgox.ac.uk The development of such probes is a crucial aspect of chemical biology and drug discovery. The oxolan-2-one scaffold, with its potential for diverse functionalization and stereochemical complexity, provides a valuable starting point for the design of novel chemical probes.

The core principle behind a chemical probe is its ability to selectively bind to and modulate the activity of its target. ox.ac.ukopentargets.org This requires a high degree of affinity and selectivity. The synthesis of libraries of compounds based on a common scaffold, such as the oxolan-2-one ring, allows for the systematic exploration of structure-activity relationships and the identification of potent and selective probes. nih.gov

For example, activity-based chemical probes have been developed for sirtuins, a family of enzymes involved in various cellular processes. mdpi.com These probes often contain a reactive group that covalently binds to the target enzyme, allowing for its detection and characterization. mdpi.com While not directly based on a simple oxolan-2-one, the principles of designing such probes, incorporating a recognition element, a reactive "warhead," and a reporter tag, can be applied to the development of probes derived from this compound analogs.

The structure-based design of chemical probes is a powerful approach that utilizes the three-dimensional structure of the target protein to design ligands with high affinity and selectivity. nih.govtvarditherapeutics.com By understanding the binding site of a target, chemists can design oxolan-2-one analogs with substituents that optimize interactions and enhance binding. The versatility of the oxolan-2-one core allows for the introduction of various functional groups that can serve as points of attachment for reporter tags like fluorophores or biotin, facilitating the use of these probes in various biological assays. mskcc.org

Future Research Directions and Outlook in 3,3,5 Triethyloxolan 2 One Chemistry

Exploration of Emerging Synthetic Strategies and Catalytic Systems

The development of novel and efficient synthetic routes is paramount to advancing the study of 3,3,5-triethyloxolan-2-one. While classical methods for lactone synthesis exist, recent advancements in catalysis offer exciting possibilities for more selective and sustainable production. numberanalytics.com Future research should focus on adapting these modern techniques to the synthesis of this tri-substituted lactone.

One promising area is the use of transition metal catalysis . Gold-catalyzed methodologies, for instance, have proven effective in the synthesis of polysubstituted γ-butyrolactones through the intramolecular allylic alkylation of allylic alcohols. mdpi.com Similarly, copper-catalyzed reactions, such as the ring-opening cross-couplings of cyclopropanols, could be explored for constructing the all-carbon quaternary center at the 3-position of the oxolan-2-one ring. nih.gov The development of a catalytic process for the dehydrogenation of a corresponding diol using a copper-based catalyst is another viable route. google.com

Photoredox catalysis represents another frontier. Recent studies have demonstrated the synthesis of γ-butyrolactones through photoredox-catalyzed atom-transfer radical addition (ATRA) and carboxylative cyclization of allylic alcohols. mdpi.comacs.org These methods, which often operate under mild conditions, could be adapted for the synthesis of this compound, potentially offering higher yields and better functional group tolerance.

Furthermore, the principles of green chemistry should guide the development of new synthetic protocols. This includes the use of renewable starting materials, such as biomass-derived precursors like 2-furanone, which can be catalytically hydrogenated to γ-butyrolactone. nih.govrsc.org Exploring biocatalytic and enzymatic approaches could also lead to more environmentally friendly and highly selective syntheses. mdpi.commdpi.com The use of reusable catalysts, such as Preyssler's anion, has also shown promise in the synthesis of other lactones and could be investigated. jst.go.jp

| Potential Catalytic System | Synthetic Approach | Relevant Precursors |

| Gold (Au) Catalysis | Intramolecular Allylic Alkylation | Allylic alcohols with ester functionality |

| Copper (Cu) Catalysis | Cyclopropanol Ring Opening | Substituted cyclopropanols and dialkyl esters |

| Photoredox Catalysis | Carboxylative Cyclization | Allylic alcohols |

| Palladium (Pd) on Carbon | Hydrogenation | Substituted 2-furanones |

| Biocatalysis/Enzymes | Selective cyclization/oxidation | Hydroxy acids or diols |

| Preyssler's Anion | Oxidation/Cyclization | Diols or unsaturated acids |

Deeper Mechanistic Insights into Complex Transformations

A thorough understanding of the reaction mechanisms governing the formation and subsequent reactions of this compound is crucial for optimizing existing synthetic routes and designing new transformations. While general mechanisms for lactonization are known, the influence of the three ethyl substituents on reaction pathways, transition states, and stereoselectivity remains to be elucidated.

Future mechanistic studies could employ a combination of experimental techniques and computational modeling. For instance, kinetic analysis, isotope labeling studies, and the isolation and characterization of reaction intermediates can provide valuable empirical data. nih.gov Mechanistic investigations into copper-catalyzed γ-butyrolactone synthesis have revealed unexpected pathways involving α,β-unsaturated enone intermediates, highlighting the importance of not relying on preconceived mechanistic assumptions. nih.gov

The stereochemical outcome of reactions is another critical area for mechanistic investigation. In the synthesis of other substituted γ-butyrolactones, the choice of metal complexes has been shown to dramatically influence the stereoselectivity of the products. oup.com Understanding these effects for this compound would be essential for controlling its stereochemistry, which is often critical for biological activity.

Potential for Derivatization in the Context of Advanced Chemical Systems

The γ-butyrolactone scaffold is a privileged structure in medicinal chemistry and materials science. mdpi.comrsc.orgresearchgate.net The three ethyl groups on this compound provide handles for further functionalization, opening the door to a wide array of derivatives with potentially interesting properties.

In the realm of medicinal chemistry , γ-butyrolactones are known to exhibit a range of biological activities, including neuroprotective effects. mdpi.com Future research could focus on synthesizing derivatives of this compound to explore their potential as therapeutic agents. For example, the introduction of aromatic or heteroaromatic moieties, as seen in other functionalized γ-butyrolactones designed as sigma-2 receptor ligands, could be a promising strategy. bohrium.com The derivatization of γ-hydroxybutyric acid (GHB), the hydrolysis product of γ-butyrolactone, is a standard procedure in forensic analysis to prevent thermal decomposition during analysis, a technique that could be applied to derivatives of this compound. dc.gov

In materials science , lactones are important monomers for the synthesis of biodegradable polyesters through ring-opening polymerization (ROP). icm.edu.pl While γ-butyrolactone itself is challenging to polymerize due to thermodynamic limitations, substituents on the lactone ring can increase ring strain and facilitate polymerization. icm.edu.pl The potential of this compound as a monomer for ROP could be investigated to create novel polyesters with unique thermal and mechanical properties. Furthermore, α-methylene-γ-butyrolactones, which are structurally related, can undergo chain-growth polymerization to produce polymers with high glass transition temperatures and good solvent resistance. frontiersin.org Exploring the introduction of a reactive double bond onto the this compound scaffold could lead to new functional polymers.

| Application Area | Derivatization Strategy | Potential Properties |

| Medicinal Chemistry | Introduction of pharmacophores | Novel therapeutic agents |

| Materials Science | Ring-opening polymerization (ROP) | Biodegradable polyesters |

| Functional Polymers | Introduction of polymerizable groups | High-performance polymers, hydrogels |

Computational Design and Prediction of Novel Oxolan-2-one Chemistry

Computational chemistry offers a powerful toolkit for accelerating the discovery and development of new chemical entities and reactions. In the context of this compound, computational methods can be employed to predict its properties, guide synthetic efforts, and rationalize experimental observations.

Density Functional Theory (DFT) calculations can be used to determine the most stable conformations of the molecule and to calculate its thermochemical properties, such as the enthalpy of formation. researchgate.net Such studies have been successfully applied to other substituted γ-butyrolactones. acs.org Computational modeling can also predict spectroscopic properties (e.g., NMR, IR), aiding in the structural characterization of the compound and its derivatives. researchgate.net

Furthermore, computational methods can be used to model reaction mechanisms, as discussed in the previous section. By calculating the energies of reactants, transition states, and products, it is possible to predict the feasibility of a proposed reaction and to understand the factors that control its selectivity. This predictive power can save significant time and resources in the laboratory by prioritizing the most promising synthetic routes.

Computational tools can also be used to design novel derivatives of this compound with desired properties. For example, quantitative structure-activity relationship (QSAR) models could be developed to predict the biological activity of a series of derivatives, guiding the synthesis of more potent compounds. In materials science, computational simulations can predict the properties of polymers derived from this compound, such as their mechanical strength and thermal stability. The computational modeling of γ-butyrolactone networks in biological systems has also been explored, suggesting a potential for modeling the interactions of this compound in complex environments. nih.gov

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.